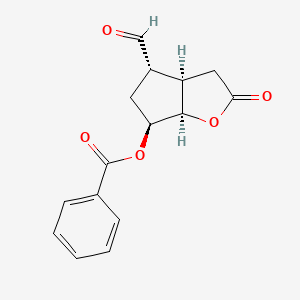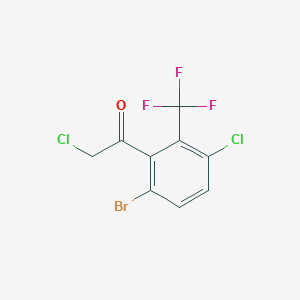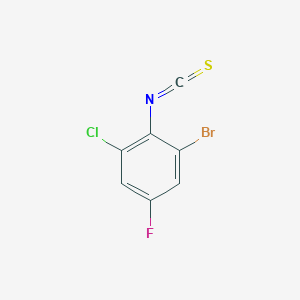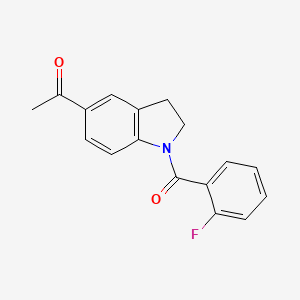
Propane-1,2,3-(PEG11-DBCO)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-1,2,3-(PEG11-DBCO) is a branched polyethylene glycol (PEG) reagent with three terminal dibenzocyclooctyne (DBCO) groups. This compound is primarily used in click chemistry reactions due to its ability to react with azides under mild conditions, forming stable triazole linkages. The hydrophilic PEG chain enhances the water solubility of the compound, making it suitable for various aqueous applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane-1,2,3-(PEG11-DBCO) typically involves the conjugation of DBCO groups to a branched PEG backboneCommon reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides, which facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of Propane-1,2,3-(PEG11-DBCO) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and recrystallization. The compound is typically produced under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Propane-1,2,3-(PEG11-DBCO) primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly selective and occurs under mild conditions without the need for a catalyst .
Common Reagents and Conditions
The most common reagent used in reactions with Propane-1,2,3-(PEG11-DBCO) is azide. The reaction typically occurs in aqueous media or organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The reaction conditions are generally mild, often performed at room temperature .
Major Products Formed
The primary product formed from the reaction of Propane-1,2,3-(PEG11-DBCO) with azides is a stable triazole linkage. This product is highly stable and can be used in various applications, including bioconjugation and material science .
Scientific Research Applications
Propane-1,2,3-(PEG11-DBCO) has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with specific functional properties .
Mechanism of Action
The mechanism of action of Propane-1,2,3-(PEG11-DBCO) involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO groups react with azides to form stable triazole linkages. This reaction is bioorthogonal, meaning it occurs without interfering with biological processes, making it ideal for applications in living systems .
Comparison with Similar Compounds
Propane-1,2,3-(PEG11-DBCO) is unique due to its branched structure and multiple DBCO groups, which enhance its reactivity and solubility. Similar compounds include:
Propane-1,2,3-(PEG4-DBCO): A shorter PEG chain variant with similar reactivity but lower solubility.
Propane-1,2,3-(PEG11-NHS): Contains NHS ester groups instead of DBCO, used for amine-reactive conjugation.
Propane-1,2,3-(PEG11-Alkyne): Features terminal alkyne groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
Properties
Molecular Formula |
C132H194N6O42 |
|---|---|
Molecular Weight |
2537.0 g/mol |
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2,3-bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C132H194N6O42/c139-127(31-34-130(142)136-109-120-19-4-1-13-114(120)25-28-117-16-7-10-22-124(117)136)133-37-40-145-43-46-148-49-52-151-55-58-154-61-64-157-67-70-160-73-75-163-79-81-166-85-87-169-91-93-172-97-99-175-103-105-178-112-123(180-108-107-177-102-101-174-96-95-171-90-89-168-84-83-165-78-77-162-72-69-159-66-63-156-60-57-153-54-51-150-48-45-147-42-39-135-129(141)33-36-132(144)138-111-122-21-6-3-15-116(122)27-30-119-18-9-12-24-126(119)138)113-179-106-104-176-100-98-173-94-92-170-88-86-167-82-80-164-76-74-161-71-68-158-65-62-155-59-56-152-53-50-149-47-44-146-41-38-134-128(140)32-35-131(143)137-110-121-20-5-2-14-115(121)26-29-118-17-8-11-23-125(118)137/h1-24,123H,31-113H2,(H,133,139)(H,134,140)(H,135,141) |
InChI Key |
LGHOVHRXLAKLME-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)

![2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13724949.png)
![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)



![Methyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13724992.png)
![Methyl 4-((cyclopentylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13724994.png)


![Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B13725008.png)

